7-Chloro-2-(p-tolyl)quinoxaline
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Overview
Description
7-Chloro-2-(p-tolyl)quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C15H11ClN2 . It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(p-tolyl)quinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . One common method is the reaction of 4-chloroaniline with p-tolualdehyde in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve catalytic processes to enhance yield and efficiency. For example, the use of iodine (I2) as a catalyst in the presence of tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (DMSO) has been reported to be effective for the synthesis of quinoxalines .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(p-tolyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) .
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .
Scientific Research Applications
7-Chloro-2-(p-tolyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Quinoxaline derivatives have shown significant antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(p-tolyl)quinoxaline involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cellular processes, such as kinases and DNA gyrase.
Pathways Involved: The compound can inhibit the activity of specific enzymes, leading to the disruption of cellular functions and ultimately causing cell death in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Quinazoline: Known for its use in anticancer and antiviral drugs.
Cinnoline: Shares structural similarities and is used in the synthesis of pharmaceuticals.
Uniqueness
7-Chloro-2-(p-tolyl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
7-Chloro-2-(p-tolyl)quinoxaline is a compound within the quinoxaline family, recognized for its significant biological activities, particularly in antimicrobial and anticancer domains. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H9ClN2, with a molecular weight of 254.71 g/mol. The compound features a quinoxaline core characterized by two fused aromatic rings, with a chloro substituent at position 7 and a p-tolyl group at position 2. This unique structure contributes to its reactivity and biological activity.
Synthesis Methods
Various synthetic methods have been developed for producing this compound, including:
- Microwave-assisted reactions : Utilizing benzene-1,2-diamines and carbonyl precursors to achieve high yields.
- Conventional heating methods : Employing standard organic synthesis techniques, although these may yield lower efficiency compared to microwave methods.
Antimicrobial Properties
Research indicates that this compound exhibits potent antimicrobial activity against various pathogens. Its mechanism of action often involves inhibiting bacterial growth by targeting specific enzymes or cellular processes essential for microbial survival.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 8 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 32 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies, demonstrating efficacy against various cancer cell lines. For instance, it has shown significant cytotoxicity in human oral squamous cell carcinoma (OSCC) models with an IC50 value of approximately 0.79 μM, indicating its potential as an effective therapeutic agent.
Case Study: Oral Squamous Cell Carcinoma
In vitro studies revealed that compounds similar to this compound can induce cell cycle arrest in the S phase and promote apoptosis in OSCC cells. The binding affinity to pyruvate kinase M2 (PKM2), which is often overexpressed in cancer cells, suggests a targeted approach for treatment .
Table 2: Anticancer Activity Data
Structure-Activity Relationship (SAR)
SAR analyses have shown that modifications to the p-tolyl group significantly influence the biological activity of quinoxaline derivatives. For example, increasing hydrophobic interactions through structural variations can enhance potency against specific targets while reducing toxicity to normal cells.
Properties
Molecular Formula |
C15H11ClN2 |
---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
7-chloro-2-(4-methylphenyl)quinoxaline |
InChI |
InChI=1S/C15H11ClN2/c1-10-2-4-11(5-3-10)15-9-17-13-7-6-12(16)8-14(13)18-15/h2-9H,1H3 |
InChI Key |
HJPDHQPNCZMSPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)Cl |
Origin of Product |
United States |
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